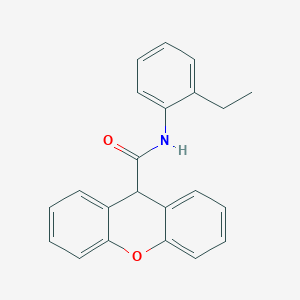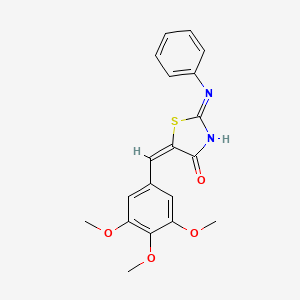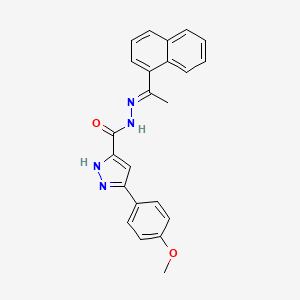
N-(2-ethylphenyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core structure with a carboxamide group attached to the 9th position and an ethylphenyl group attached to the nitrogen atom of the carboxamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
N-(2-ethylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
科学的研究の応用
N-(2-ethylphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent dye and a precursor for the synthesis of other xanthene derivatives.
Biology: Employed in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
作用機序
The mechanism of action of N-(2-ethylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
N-(2-ethylphenyl)-9H-xanthene-9-carboxamide: shares structural similarities with other xanthene derivatives such as fluorescein, rhodamine, and eosin.
Fluorescein: Known for its use as a fluorescent tracer in medical diagnostics.
Rhodamine: Widely used as a fluorescent dye in microscopy and flow cytometry.
Eosin: Commonly used as a histological stain in biological research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other xanthene derivatives .
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H19NO2/c1-2-15-9-3-6-12-18(15)23-22(24)21-16-10-4-7-13-19(16)25-20-14-8-5-11-17(20)21/h3-14,21H,2H2,1H3,(H,23,24) |
InChIキー |
YJKLLTRYWDMBPS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11675833.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675839.png)
![2-Ethoxyethyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B11675847.png)
![[3-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate](/img/structure/B11675854.png)
![[3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11675863.png)
![1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B11675870.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11675876.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675890.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11675891.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675915.png)
![(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675921.png)
![3-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11675926.png)
